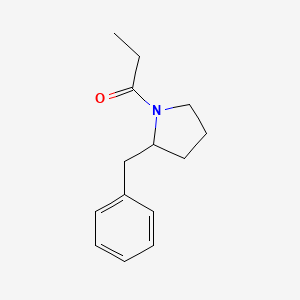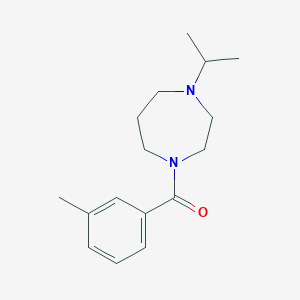![molecular formula C16H15N3O2 B7570806 N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide, also known as HU-331, is a synthetic cannabinoid compound that has been extensively researched for its potential therapeutic benefits. It is a non-psychotropic compound that does not produce the psychoactive effects associated with other cannabinoids such as THC. HU-331 has shown promise in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is not fully understood, but it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating immune function and inflammation.
Biochemical and Physiological Effects
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that it is a non-psychotropic compound, meaning that it does not produce the psychoactive effects associated with other cannabinoids such as THC. This makes it easier to study its effects on the body without the confounding effects of psychoactivity. However, one limitation of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are many potential future directions for research on N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research could be done to understand its mechanism of action and how it interacts with the endocannabinoid system. Another potential area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its potential use in treating inflammatory diseases such as arthritis.
Métodos De Síntesis
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-hydroxybenzyl alcohol with methyl anthranilate to form the intermediate compound, which is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic benefits. Scientific research has shown that N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(10-11-6-8-12(20)9-7-11)16(21)15-13-4-2-3-5-14(13)17-18-15/h2-9,20H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFFZCQHCDZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

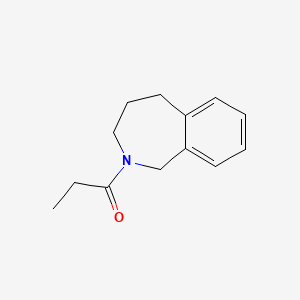
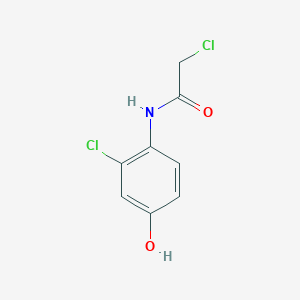
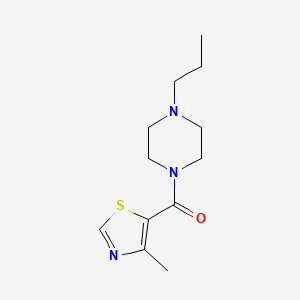
![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
